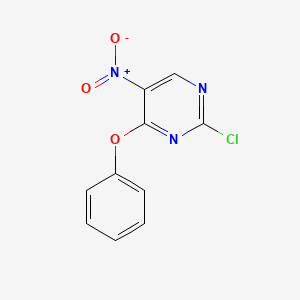
2-Chloro-5-nitro-4-phenoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-nitro-4-phenoxypyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chloro, nitro, and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-phenoxypyrimidine typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-phenoxypyrimidine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-5-nitro-4-phenoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the phenoxy group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-amino-4-phenoxypyrimidine.
Oxidation: Potential products include phenoxy derivatives with additional oxygen-containing functional groups.
科学研究应用
2-Chloro-5-nitro-4-phenoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-nitro-4-phenoxypyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but lacks the pyrimidine ring.
2-Chloro-4-phenoxypyrimidine: Lacks the nitro group.
5-Nitro-2-phenoxypyrimidine: Lacks the chloro group.
Uniqueness
2-Chloro-5-nitro-4-phenoxypyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
属性
分子式 |
C10H6ClN3O3 |
|---|---|
分子量 |
251.62 g/mol |
IUPAC 名称 |
2-chloro-5-nitro-4-phenoxypyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-8(14(15)16)9(13-10)17-7-4-2-1-3-5-7/h1-6H |
InChI 键 |
PVWQKCDWEXGQET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


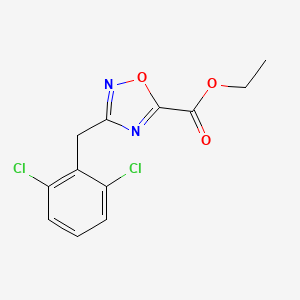

![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)

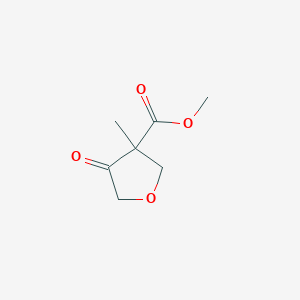
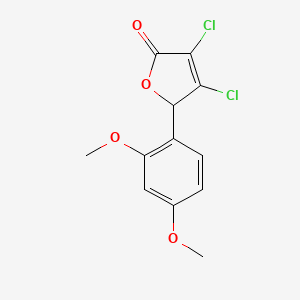
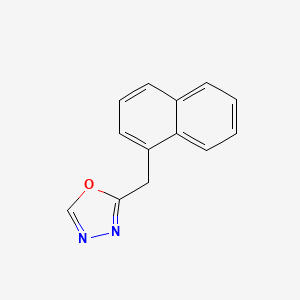
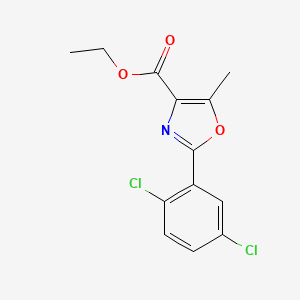
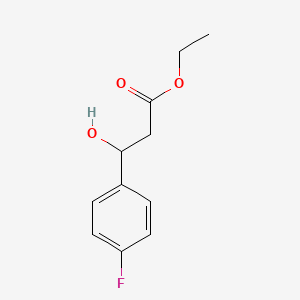
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
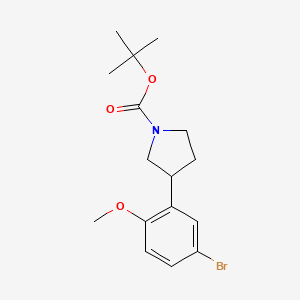
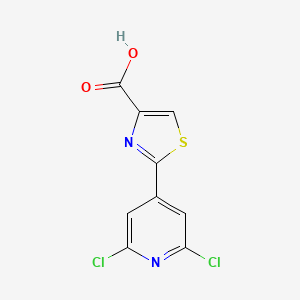
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
